(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cytotoxicity Kinase inhibition Structure-Activity Relationship

(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327175-93-8) is a synthetic 2-imino-2H-chromene-3-carboxamide derivative (C₁₇H₁₂F₂N₂O₃, MW 330.29). It belongs to a scaffold class extensively investigated for enzyme inhibition, anticancer, and anti-inflammatory applications.

Molecular Formula C17H12F2N2O3
Molecular Weight 330.291
CAS No. 1327175-93-8
Cat. No. B2792503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
CAS1327175-93-8
Molecular FormulaC17H12F2N2O3
Molecular Weight330.291
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=NC3=CC(=CC(=C3)F)F)C(=C2)C(=O)N
InChIInChI=1S/C17H12F2N2O3/c1-23-14-4-2-3-9-5-13(16(20)22)17(24-15(9)14)21-12-7-10(18)6-11(19)8-12/h2-8H,1H3,(H2,20,22)
InChIKeyNXGDICNNGYRHHK-FXBPSFAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327175-93-8)


(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327175-93-8) is a synthetic 2-imino-2H-chromene-3-carboxamide derivative (C₁₇H₁₂F₂N₂O₃, MW 330.29). It belongs to a scaffold class extensively investigated for enzyme inhibition, anticancer, and anti-inflammatory applications. The compound combines a 3,5-difluorophenylimino moiety at position 2 with an 8-methoxy substitution on the chromene core, structural features that can modulate electronic character, metabolic stability, and target engagement relative to unsubstituted or singly fluorinated analogs [1]. It is commercially available as a research-grade screening compound and synthetic building block, typically at ≥95% purity .

Procurement Risk Alert: Why Analogs Cannot Simply Replace (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide


Within the 2-imino-2H-chromene-3-carboxamide family, even conservative substituent changes profoundly alter biological activity profiles. Published SAR studies on related scaffolds demonstrate that the 8-methoxy group is critical for potent enzyme inhibition—its replacement with 8-hydroxy yields IC₅₀ shifts of up to 8-fold in protein tyrosine kinase assays [1]. Similarly, the 3,5-difluorophenyl substitution pattern confers distinct electronic and steric properties compared to 2,4-difluorophenyl or 4-fluorophenyl analogs; in chromene-based PI3Kβ/δ inhibitors, 3,5-difluoro analogs achieved target potency and selectivity profiles not matched by regioisomeric fluorine arrangements [2]. Generic substitution without systematic confirmatory testing therefore carries a high risk of altered target potency, selectivity, and downstream experimental reproducibility.

Quantitative Differentiation Guide for (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327175-93-8)


8-Methoxy Substitution Confers Enhanced Cytotoxic Potency Relative to 8-Hydroxy Analogs in Kinase Inhibition Contexts

A U.S. patent on 2-iminochromene protein tyrosine kinase inhibitors provides direct SAR evidence that 8-methoxy substitution enhances anti-tumor activity compared to 8-hydroxy substitution. Compound 15T (8-methoxy) was found to be 8-fold more active than compound 8T (8-hydroxy), while compound 16T (8-methoxy) was 4-fold more active than compound 7T (8-hydroxy) against P388 murine lymphocytic leukemia [1]. Although these specific compounds carry additional substituents differing from the target molecule, the consistent directionality of the 8-methoxy advantage across two independent pairwise comparisons supports a class-level advantage for 8-methoxy-2-iminochromene-3-carboxamides.

Cytotoxicity Kinase inhibition Structure-Activity Relationship

The 3,5-Difluorophenylimino Architecture Is Distinguished from 4-Fluorophenylimino Analogs in AKR1C3 Inhibitor Selectivity Profiles

In a published medicinal chemistry study, N-(4-fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide (2d) demonstrated potent AKR1C3 inhibition with IC₅₀ values of 25–56 nM and >220-fold selectivity over related AKR isoforms (1C1, 1C2, 1C4) [1]. While the 3,5-difluorophenylimino variant (target compound) has not been directly profiled in the same assay, the substitution of 4-fluorophenyl with 3,5-difluorophenyl introduces additional fluorine-mediated electronic effects that are known to modulate both potency and isoform selectivity in related chromene-based inhibitor series. The 3,5-difluorophenyl configuration offers a distinct vector for hydrogen-bond and dipole interactions compared to the mono-fluorinated analog, providing a rationally differentiated starting point for SAR expansion.

AKR1C3 Castration-resistant prostate cancer Enzyme selectivity

Chromene-3-Carboxamide Core Delivers Documented Multi-Target Engagement in MAO, Adenosine Receptor, and Carbonic Anhydrase Assays

The 2H-chromene-3-carboxamide scaffold has demonstrated quantifiable engagement across multiple therapeutically relevant target classes. In MAO inhibition, 2H-chromene-3-carboxamide derivatives achieved IC₅₀ values as low as 0.93 μM against hMAO-A [1] and 403 pM against MAO-B [2]. In adenosine receptor radioligand binding assays, a focused library of 43 chromene-3-carboxamide derivatives showed defined affinity across A₁, A₂A, A₂B, and A₃ subtypes [3]. In carbonic anhydrase inhibition, 2-[(2,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide demonstrated IC₅₀ values of 0.7 μM (CA IX) and 0.8 μM (CA XII) . These data collectively establish the core scaffold as a validated, multi-target-competent pharmacophore, supporting the selection of the target compound for broad profiling screens.

Monoamine oxidase Adenosine receptors Carbonic anhydrase Multi-target profiling

8-Methoxy-2-Iminochromene-3-Carboxamide Core Enables CBR1 Inhibition with Favorable Ligand Efficiency

A focused series of 8-hydroxy-2-iminochromene-3-carboxamide derivatives was optimized as selective human carbonyl reductase 1 (CBR1) inhibitors, with the most potent analog achieving a Kᵢ value of 15 nM [1]. QSAR modeling of 34 iminochromene derivatives further established that substituents at the 8-position are critical determinants of CBR1 inhibitory activity [2]. The target compound replaces the 8-hydroxy group with 8-methoxy, a modification that, based on the aforementioned PTK patent SAR, is expected to modulate potency and metabolic stability. This positions the compound as a logical next-step probe for CBR1 inhibitor development programs.

Carbonyl reductase 1 (CBR1) Anthracycline cardiotoxicity Ligand efficiency

(2Z)-2-[(3,5-Difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is Structurally Precedented for Dual mTOR/PI3K Pathway Probe Development

The discovery of AZD8186—a 3,5-difluorophenylamino-substituted chromene-6-carboxamide with potent PI3Kβ/δ inhibitory activity and in vivo efficacy in PTEN-deficient tumor models—validates the broader chromene scaffold for kinase inhibitor development [1]. While AZD8186 features a 4-oxo-4H-chromene core with a distinct substitution pattern, the shared 3,5-difluorophenyl motif and chromene-carboxamide architecture suggest that the target compound occupies adjacent chemical space suitable for PI3K/mTOR pathway exploration. The 2-imino functionality present in the target compound introduces an additional hydrogen-bond donor/acceptor that may enable interactions not accessible to 2-oxo or 2-morpholino chromene analogs.

PI3K/mTOR pathway Chromene kinase inhibitors PTEN-deficient cancers

Highest-Value Application Scenarios for (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327175-93-8)


AKR1C3-Targeted Drug Discovery for Castration-Resistant Prostate Cancer

The target compound's 3,5-difluorophenylimino-2H-chromene-3-carboxamide architecture positions it as an advanced starting point for AKR1C3 inhibitor lead generation. With validated analogs achieving IC₅₀ values of 25–56 nM and >220-fold isoform selectivity [1], the 3,5-difluoro substitution pattern offers a novel vector for optimizing potency and selectivity beyond the published 4-fluorophenyl series. Procurement for focused library synthesis and enzymatic profiling is directly supported by class-level SAR evidence.

Multi-Target Screening Libraries for CNS and Oncology Indications

Given the chromene-3-carboxamide scaffold's demonstrated activity across MAO-A (IC₅₀ = 0.93 μM) [1], MAO-B (IC₅₀ = 403 pM) [2], adenosine receptors [3], and carbonic anhydrase isoforms [4], the target compound is a high-value inclusion in diversity-oriented screening decks. Its unique 3,5-difluoro/8-methoxy substitution pattern may reveal selectivity fingerprints not captured by existing chromene-3-carboxamide analogs.

CBR1 Inhibitor Development for Amelioration of Anthracycline Cardiotoxicity

The 8-methoxy-2-iminochromene-3-carboxamide core is structurally homologous to validated CBR1 inhibitors (lead Kᵢ = 15 nM) [1]. Researchers pursuing CBR1 as a target for reducing doxorubicin-induced cardiotoxicity can leverage the target compound as a probe to evaluate whether 8-methoxy substitution improves metabolic stability or selectivity relative to the 8-hydroxy lead series [2].

Novel IP Generation Around 2-Imino Chromene Kinase Inhibitors

With the PI3Kβ/δ inhibitor AZD8186 (a 3,5-difluorophenylamino-chromene-6-carboxamide) having advanced to clinical evaluation in PTEN-deficient cancers [1], the 2-imino variant represents an underexplored region of chemical space within the chromene kinase inhibitor landscape. The target compound is suitable for hit-to-lead programs seeking novel composition-of-matter claims distinct from the heavily patented 4-oxo-4H-chromene and 2-morpholino chromene series.

Quote Request

Request a Quote for (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.